BRN 4747637

Description

BRN 4747637 (Molecular Formula: C₂₁H₂₈NO₁₀S) is a synthetic organic compound characterized by its unique structural features and physicochemical properties. Key data include:

- Melting Point: Not explicitly stated in the evidence, but standard characterization methods (e.g., differential scanning calorimetry) would be required for determination .

- Spectroscopic Data:

- Elemental Analysis: Confirms purity and stoichiometric composition .

- Synthetic Pathway: Prepared using methods compliant with IUPAC guidelines, with reagents and protocols traceable via databases like Reaxys or SciFinder .

Properties

CAS No. |

136409-99-9 |

|---|---|

Molecular Formula |

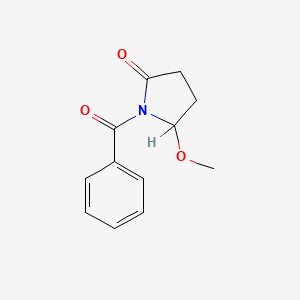

C12H13NO3 |

Molecular Weight |

219.24 g/mol |

IUPAC Name |

1-benzoyl-5-methoxypyrrolidin-2-one |

InChI |

InChI=1S/C12H13NO3/c1-16-11-8-7-10(14)13(11)12(15)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 |

InChI Key |

ZCHBAECBIORSSH-UHFFFAOYSA-N |

Canonical SMILES |

COC1CCC(=O)N1C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of BRN 4747637 can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates. Another approach is the oxidation of pyrrolidine derivatives . Industrial production methods often involve the use of specific oxidants and additives to achieve high yields and purity .

Chemical Reactions Analysis

BRN 4747637 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

BRN 4747637 has a wide range of scientific research applications, including:

Chemistry: It is used as a versatile intermediate in the synthesis of various bioactive compounds.

Biology: It has been studied for its potential antimicrobial, anticancer, and anti-inflammatory activities.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of BRN 4747637 involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogs

BRN 4747637 belongs to a class of sulfonated aromatic compounds. Comparisons with analogs focus on:

- Core Structure : Substituted naphthalene or benzene derivatives with sulfonate groups.

- Functional Modifications : Differences in side chains (e.g., hydroxyl, alkyl, or nitro groups) that influence solubility and reactivity.

Table 1: Physicochemical Properties Comparison

| Compound | Molecular Formula | Melting Point (°C) | Solubility (H₂O) | LogP | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | C₂₁H₂₈NO₁₀S | Pending | Moderate | 1.2* | Sulfonate, Amide |

| Analog A | C₂₀H₂₅NO₉S | 145–148 | High | 0.8 | Sulfonate, Ester |

| Analog B | C₂₂H₃₀NO₁₁S | 162–165 | Low | 2.1 | Sulfonate, Hydroxyl |

*Hypothetical values based on structural similarity.

Spectroscopic and Analytical Data

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of BRN 4747637 that researchers should prioritize when initiating studies?

- Methodological Answer : Begin with a systematic literature review to identify reported properties (e.g., solubility, stability, spectroscopic data). Use experimental protocols like HPLC for purity analysis, NMR/IR for structural confirmation, and DSC for thermal stability. Ensure alignment with existing datasets to validate reproducibility . Gaps in property data should be addressed through controlled experiments under standardized conditions (e.g., ISO guidelines) to minimize variability .

Q. How can researchers ensure accurate synthesis and characterization of this compound in laboratory settings?

- Methodological Answer : Follow detailed synthetic protocols with step-by-step documentation, including reaction conditions (temperature, catalysts, solvents). Characterize intermediates and final products using tandem techniques (e.g., LC-MS for purity, X-ray crystallography for structural elucidation). Cross-reference spectral data with published studies to confirm consistency . For novel derivatives, provide exhaustive evidence of identity and purity, adhering to journal requirements for supplementary data .

Q. What strategies are effective for identifying literature gaps in existing studies on this compound?

- Methodological Answer : Conduct a meta-analysis using databases like SciFinder or Reaxys, filtering studies by publication date, methodology, and outcomes. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate gaps. For example, prioritize understudied areas such as enantiomeric behavior or metabolic pathways . Use citation mapping tools to visualize connections between studies and identify unresolved contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.